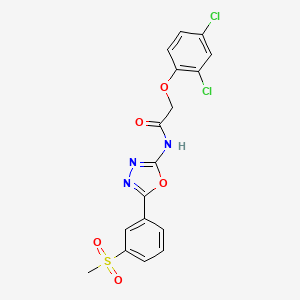

2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a methylsulfonyl-substituted phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

Coupling of the dichlorophenoxyacetic acid with the oxadiazole: This step involves the formation of an amide bond between the carboxylic acid group of the dichlorophenoxyacetic acid and the amine group of the oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the dichlorophenoxy group could introduce various functional groups.

Aplicaciones Científicas De Investigación

2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound with the molecular formula C17H13Cl2N3O5S and a molecular weight of 442.3 . This compound is also known by the common name this compound .

Because information regarding the applications of "this compound" is limited, here are some possible applications of similar compounds:

- Pesticides Compounds containing dichlorophenoxy groups are used as pesticidal compounds in compositions and related agricultural methods .

- Herbicides Tolpyralate, a selective postemergence herbicide used for weed control in corn, has a unique chemical structure incorporating a methylsulfonyl group .

- Industrial applications Radioisotopes and radioactivity have widespread industrial applications in various fields, including chemical, petroleum, pharmaceutical, and medical industries, for examining product and process improvements, cost reduction, and complex research problems .

- Activation analysis This is used where a high degree of quality control is desired, offering sensitivity exceeding conventional quantitative analysis for identifying and measuring trace elements in manufacturing and research .

- Pre-Exposure Prophylaxis for HIV Fixed-dose combinations of emtricitabine (FTC) and tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) have demonstrated a substantial reduction in the rate of HIV acquisition .

Actividad Biológica

The compound 2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS Number: 886923-32-6) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H13Cl2N3O5S, with a molecular weight of 442.3 g/mol. The structure features a dichlorophenoxy moiety and an oxadiazole ring, which are crucial for its biological activity.

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have shown selective inhibition of COX-1 and COX-2 enzymes, which are involved in the inflammatory process. Inhibition of COX-2 is particularly relevant for anti-inflammatory therapies .

- Antitumor Activity : The presence of the oxadiazole ring has been linked to cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can enhance activity against specific cancer types .

Biological Activity Data

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | COX Enzymes | 10 | |

| Anticancer Activity | Various Cancer Cell Lines | < 10 | |

| Antimicrobial Activity | Gram-positive and Gram-negative Bacteria | Variable |

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer potential of similar oxadiazole derivatives against human cancer cell lines using the MTT assay. Compounds with structural similarities demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating promising activity .

- Inflammation Models : In vivo studies using animal models have shown that compounds with similar structures significantly reduce inflammation markers when administered prior to induction of inflammation, suggesting a potential therapeutic role in inflammatory diseases .

- Antimicrobial Studies : A series of derivatives were tested against various bacterial strains using the dilution method. Results indicated that certain modifications to the oxadiazole structure enhanced antibacterial activity, particularly against resistant strains .

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)12-4-2-3-10(7-12)16-21-22-17(27-16)20-15(23)9-26-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLORLJAOGAEBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.